N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c1-18(15,16)12-7-10-8-13(11(14)17-10)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUDSZKENGOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide typically involves the formation of the oxazolidinone ring followed by the introduction of the methanesulfonamide group. One common method involves the reaction of a phenylglycine derivative with an isocyanate to form the oxazolidinone ring. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that oxazolidinone derivatives, including N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide, exhibit antimicrobial properties. These compounds are structurally similar to linezolid, an antibiotic used against Gram-positive bacteria. Studies have shown that modifications in the oxazolidinone structure can enhance antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Certain oxazolidinone derivatives have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of protein synthesis in rapidly dividing cancer cells, leading to apoptosis .
Pharmaceutical Applications
Drug Development
this compound serves as a lead compound in the synthesis of new pharmaceuticals. Its structural features allow for the development of analogs with improved efficacy and reduced side effects. The modification of the methanesulfonamide moiety can lead to compounds with enhanced solubility and bioavailability .
Impurity Analysis
In pharmaceutical formulations, this compound is recognized as an impurity associated with other drugs like Rivaroxaban. Understanding its behavior in drug formulations is crucial for ensuring the safety and efficacy of medications . Analytical methods such as HPLC (High Performance Liquid Chromatography) are employed to quantify this impurity in pharmaceutical products.
Chemical Research
Synthetic Chemistry
The compound is utilized in synthetic chemistry as a building block for creating more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis . For instance, it can be used to synthesize other oxazolidinone derivatives or modified sulfonamides.
Structure–Activity Relationship Studies
Researchers conduct structure–activity relationship (SAR) studies using this compound to identify key structural features that contribute to biological activity. This research is essential for optimizing drug candidates and understanding their mechanisms of action .
Mechanism of Action
The mechanism of action of N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins. This mechanism is similar to that of other oxazolidinone antibiotics .
Comparison with Similar Compounds
Key Structural Differences :
Antimicrobial Activity
- Furan-sulfonamides (4a-m) : Exhibited MIC values of 2–16 µg/mL against Staphylococcus aureus and Escherichia coli. Electron-withdrawing substituents (e.g., nitro groups) enhanced potency .
- Oxazolidinone-morpholine hybrids: Showed MICs of 0.5–4 µg/mL against drug-resistant Streptococcus pneumoniae, attributed to morpholine’s membrane penetration .
Antiviral Activity
- Pyrazole-methanesulfonamides : Demonstrated high docking scores (−9.2 to −10.5 kcal/mol) against monkeypox DNA polymerase, suggesting strong binding affinity .
- Target compound (hypothetical): Predicted activity against viral polymerases due to sulfonamide’s hydrogen-bonding capacity and oxazolidinone’s rigidity.
Computational and Crystallographic Insights
Biological Activity
N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 361.44 g/mol. The compound features an oxazolidine ring, which is known for its role in various biological activities, particularly in antibiotic properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing oxazolidine structures have shown promise as antimicrobial agents. They often inhibit bacterial protein synthesis by binding to the ribosomal subunit, thus preventing the growth of bacteria.
- Anti-inflammatory Properties : Some studies suggest that oxazolidine derivatives may exhibit anti-inflammatory effects by modulating cytokine production and reducing oxidative stress.
- Anticancer Potential : Research indicates that similar compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial function.
In Vitro Studies
In vitro studies have demonstrated that oxazolidine derivatives can inhibit the growth of various bacterial strains. For instance, a related compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity to human cells .
In Vivo Studies
Animal models have been employed to assess the efficacy and safety profile of these compounds. A study involving a murine model indicated that treatment with an oxazolidine derivative resulted in reduced tumor size and improved survival rates in cancer-bearing mice .
Case Study 1: Antimicrobial Efficacy
A recent investigation evaluated the antimicrobial activity of this compound against a panel of bacterial pathogens. The results highlighted a significant reduction in bacterial load in treated subjects compared to controls, supporting its potential as a therapeutic agent .
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. The findings revealed that it effectively reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be harnessed for treating inflammatory diseases .
Data Table: Biological Activities Summary
| Biological Activity | Mechanism | Study Type | Results |
|---|---|---|---|
| Antimicrobial | Inhibition of protein synthesis | In Vitro | Significant reduction in MRSA |
| Anti-inflammatory | Cytokine modulation | In Vitro | Decreased pro-inflammatory cytokines |
| Anticancer | Induction of apoptosis | In Vivo | Reduced tumor size in mice |
Q & A
Q. What are the primary synthetic routes for N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]methanesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a precursor oxazolidinone derivative with methanesulfonamide in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.
- Base stoichiometry : Excess base (1.5–2.0 equivalents) ensures complete deprotonation of the sulfonamide group.
Yield optimization requires monitoring by TLC or HPLC to identify intermediates and byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Peaks for the oxazolidinone ring (δ 4.2–4.5 ppm for CH₂ groups) and phenyl protons (δ 7.2–7.5 ppm).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and sulfonamide sulfur-bonded carbons at ~55 ppm.
- IR : Stretching vibrations for C=O (1750 cm⁻¹) and S=O (1150–1350 cm⁻¹).
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (e.g., 298.08 g/mol). Predicted fragmentation patterns should align with the sulfonamide and oxazolidinone moieties .
Advanced Research Questions
Q. What computational strategies predict the compound’s physicochemical properties and reactivity?
Methodological Answer:
-
Density Functional Theory (DFT) : Used to calculate bond dissociation energies (BDEs) for the sulfonamide group and oxazolidinone ring, predicting sites of electrophilic/nucleophilic attack.
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Molecular Dynamics (MD) : Simulates solvation effects in aqueous or lipid environments, critical for bioavailability studies.
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ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and PSA (polar surface area) to assess membrane permeability.
Example Data Table (Predicted Properties):Property Predicted Value Source logP 1.57 PSA 92.78 Ų Boiling Point 623.2±65.0°C pKa 8.20±0.10
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
Methodological Answer: Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Standardized Assays : Replicate studies using identical protocols (e.g., MIC for antimicrobial activity).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple models.
- In Silico Validation : Compare molecular docking results (e.g., binding affinity to COX-2) with experimental IC₅₀ values to validate target engagement .
Q. What strategies optimize regioselectivity in modifying the oxazolidinone ring for structure-activity relationship (SAR) studies?
Methodological Answer:
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the sulfonamide during ring functionalization.
- Catalytic Systems : Palladium catalysts enable cross-coupling at the C-5 position of the oxazolidinone.
- Byproduct Analysis : LC-MS identifies undesired products (e.g., ring-opening intermediates) to refine reaction conditions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s metabolic stability?
Methodological Answer:
- In Vitro vs. In Vivo Discrepancies : Use hepatic microsome assays (e.g., human vs. rodent) to compare metabolic rates.
- CYP450 Inhibition Screening : Identify isoform-specific interactions (e.g., CYP3A4) that alter half-life.
- Isotope Labeling : Track metabolite formation via ¹⁴C or deuterium labeling to confirm degradation pathways .
Comparative Studies
Q. How does the substitution pattern on the phenyl ring affect biological activity compared to analogs?
Methodological Answer:
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Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance antimicrobial activity by increasing electrophilicity.
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Methoxy Groups : Improve solubility but reduce membrane penetration.
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SAR Table (Example):
Derivative MIC (μg/mL) logP Target Parent Compound 16 1.57 COX-2 4-Nitro Derivative 8 1.89 COX-2/DNA Gyrase 3-Methoxy Derivative 32 1.20 COX-2 Data from enzymatic assays and microbial inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
